molecular formula C11H10IN3O2S B4758205 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Numéro de catalogue: B4758205
Poids moléculaire: 375.19 g/mol
Clé InChI: SNECQDQMVKPQFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of 1,3,4-thiadiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and chemical biology due to its wide range of potential biological activities . The structure combines a benzamide group bearing an iodine atom with a 5-(methoxymethyl)-1,3,4-thiadiazol-2-yl ring system, making it a valuable intermediate for further chemical functionalization, such via palladium-catalyzed cross-coupling reactions utilizing its iodine substituent. While specific biological data for this exact molecule is not currently available in the published literature, structurally similar N-(1,3,4-thiadiazol-2-yl)benzamide analogs have been identified as key scaffolds in drug discovery research. For instance, related compounds have been synthesized and evaluated as inhibitors of enzymes like 15-lipoxygenase-1, a target in cancer research . Other N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored for their cytotoxic activities against various cancer cell lines . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a probe for investigating structure-activity relationships in biological systems.

Propriétés

IUPAC Name

2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O2S/c1-17-6-9-14-15-11(18-9)13-10(16)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNECQDQMVKPQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with formic acid or other suitable reagents.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a reaction with methoxymethyl chloride in the presence of a base like sodium hydride.

    Iodination: The iodination of the benzamide can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Coupling Reaction: Finally, the thiadiazole ring is coupled with the iodinated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium methoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or alcohols.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide, as anticancer agents. A notable study synthesized novel 1,3,4-thiadiazoles and evaluated their antiproliferative effects on various human cancer cell lines. The findings suggest that these compounds exhibit significant cytotoxicity against cancer cells, indicating their potential for further development as therapeutic agents .

Polymerase Theta (Polθ) Inhibition

Another promising application of this compound lies in its ability to inhibit Polymerase Theta (Polθ), an enzyme involved in DNA repair mechanisms. Inhibitors of Polθ are being explored for their potential to enhance the efficacy of cancer therapies by targeting tumor cells that rely on this enzyme for survival . The specific structural features of 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide make it a candidate for further exploration in this context.

Case Study 1: Synthesis and Antiproliferative Effects

A series of experiments were conducted to synthesize derivatives of 1,3,4-thiadiazoles and assess their effects on human cancer cell lines. The study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types. This indicates a strong potential for these compounds as lead structures in drug development aimed at treating cancers such as leukemia and solid tumors .

Case Study 2: Mechanistic Studies on Polθ Inhibition

Research focusing on the inhibition of Polθ has shown that compounds similar to 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can significantly impair the DNA repair process in cancer cells. This impairment leads to increased sensitivity to DNA-damaging agents used in chemotherapy. The structure-activity relationship (SAR) studies are ongoing to optimize the efficacy and selectivity of these inhibitors .

Mécanisme D'action

The mechanism of action of 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Table 1: Key Structural Features and Activities of Analogous Compounds
Compound Name Substituents Key Activities References
2-Iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole: 5-methoxymethyl; Benzamide: 2-iodo Anticipated anticancer/antiviral (based on analogs)
2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole: 5-(2-chlorophenyl); Benzamide: 2-bromo 100% mortality protection (60 mg/kg, anticancer)
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide (4j) Thiadiazole: 5-pyridinyl; Benzamide: 2-methoxy 15-LOX-1 inhibition (28%); Cytotoxic (IC50: 4.96–16.00 μM)
N-{3-(Methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (45) Thiadiazole: 5-phenylamino; Side chain: methylthio-propyl Influenza A H3N2 inhibition (EC50: 31.4 μM)
2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole: 5-phenyl; Benzamide: 2-iodo Structural analog; activity data pending

Impact of Substituents on Activity

(a) Halogen Substitutions (Iodo vs. Bromo/Chloro)
  • However, bulky iodine may reduce metabolic stability compared to smaller halogens like bromine or chlorine .
  • Bromo/Chloro Substitutions : Bromo-substituted analogs exhibit superior anticancer potency. For example, 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide showed 100% mortality protection in mice, attributed to enhanced pro-apoptotic and cell cycle arrest effects .
(b) Methoxymethyl vs. Pyridinyl/Methoxy Groups
  • However, direct activity data for this substituent are lacking in the evidence.
  • Pyridinyl/Methoxy : Derivatives like 4j (2-methoxybenzamide) demonstrated significant 15-lipoxygenase-1 (15-LOX-1) inhibition and cytotoxicity, suggesting that electron-donating groups enhance enzyme binding and tumor cell targeting .
(c) Antiviral Activity and Side Chain Modifications
  • Compound 45, with a methylthio-propyl side chain, inhibited Influenza A H3N2 (EC50: 31.4 μM), highlighting the role of flexible side chains in viral entry or replication interference . The target compound’s rigid methoxymethyl group may limit similar activity but could favor alternative mechanisms.

Activité Biologique

2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

  • Molecular Formula : C10H10N4OS
  • Molecular Weight : 256.1 g/mol
  • IUPAC Name : 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising results in inhibiting the proliferation of various cancer cell lines.

In Vitro Studies

A study conducted on breast cancer cell lines (MCF-7 and SK-BR-3) demonstrated that this compound exhibits excellent anti-proliferation ability. The results indicated that the compound selectively inhibited cancer cell growth while showing minimal effects on healthy cells (MCF-10A) .

The mechanism by which 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its anticancer effects appears to involve:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit the kinase activity of key receptors such as EGFR and HER-2, which are crucial in cancer progression .
  • Induction of Apoptosis : Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The structural features of 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide contribute significantly to its biological activity. The presence of the methoxy group and the iodo substituent are thought to enhance its lipophilicity and receptor affinity.

Structural Feature Impact on Activity
Methoxy GroupIncreases lipophilicity
Iodo SubstituentEnhances receptor binding

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 and SK-BR-3 cells, treatment with 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide resulted in a significant reduction in cell viability as measured by CCK-8 assays .
  • Lung Cancer Cells : Similar inhibitory effects were observed in lung cancer cell lines (A549 and H1975), suggesting a broad spectrum of activity against different cancer types .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide to achieve high yield and purity?

Methodological Answer:

  • Reaction Conditions: Control temperature (e.g., reflux at 110–120°C) and pH to stabilize intermediates during cyclization of the thiadiazole ring. Anhydrous solvents like acetonitrile or dichloromethane minimize side reactions .
  • Catalysts: Use triethylamine or phosphorus oxychloride to accelerate acylation and cyclization steps .
  • Purification: Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
  • Scale-Up: Transition from batch to continuous flow reactors for reproducible yields in multi-step syntheses .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxymethyl at C5 of thiadiazole, iodobenzamide signals at δ 7.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in complex aromatic regions .
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O stretch at ~1670 cm⁻¹) and thiadiazole ring (C-N stretch at ~1500 cm⁻¹) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS m/z 407.23 [M+H]⁺) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using ethyl acetate/hexane (3:7) .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

Methodological Answer:

  • Anticancer Assays:
    • Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Compare with cisplatin as a positive control .
  • Antimicrobial Testing:
    • Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure zone-of-inhibition diameters .
  • Anti-Inflammatory Screening:
    • Evaluate COX-2 inhibition via ELISA or molecular docking to predict binding affinity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELX software elucidate its stereochemical properties?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation of acetone/ethanol solutions. Optimize solvent polarity to obtain diffraction-quality crystals .
  • Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Resolve data to 0.84 Å .
  • Refinement with SHELX:
    • SHELXL: Refine anisotropic displacement parameters and hydrogen bonding networks. Validate geometry (e.g., thiadiazole ring planarity, dihedral angles <5°) .
    • SHELXTL: Generate ORTEP diagrams and intermolecular interaction maps (e.g., O–H⋯N hydrogen bonds stabilizing crystal packing) .

Q. What strategies are effective in structure-activity relationship (SAR) studies for enhancing its pharmacological profile?

Methodological Answer:

  • Substituent Modification:
    • Replace methoxymethyl with ethyl/phenyl groups to alter lipophilicity (logP) and bioavailability .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on benzamide to enhance enzyme inhibition .
  • Biological Testing:
    • Compare IC₅₀ values of derivatives against parental and resistant cancer cell lines to assess selectivity .
  • Computational Modeling:
    • Perform DFT calculations (Gaussian 09) to correlate electronic properties (HOMO/LUMO) with bioactivity .

Q. How should researchers address contradictions in reported bioactivity data across different studies?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT) to minimize variability .
  • Control Variables:
    • Purity: Verify compound purity (>95%) via HPLC before testing .
    • Solvent Effects: Compare DMSO vs. saline solubility in dose-response curves .
  • Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends using statistical tools (Prism, R) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.